P2X3 Receptor Antagonism: A Direct Potency Benchmark Against the Industry Standard A-317491
This compound demonstrates direct antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM. This establishes it as a potent tool compound, with an EC50 value comparable to the widely used non-nucleotide P2X3/P2X2/3 antagonist A-317491, which exhibits a Ki of 92 nM at the same receptor subtype in a comparable recombinant system [1][2]. This direct potency metric means the compound provides a structurally distinct and commercially available alternative for exploring P2X3 inhibition without relying on the nucleotide-like scaffold of A-317491.
| Evidence Dimension | P2X3 Receptor Antagonist Potency (EC50 vs. Ki) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | A-317491 (CAS 475205-49-3) Ki = 92 nM |
| Quantified Difference | Comparable potency (within ~15%) |
| Conditions | Target Compound: Recombinant rat P2X3 expressed in Xenopus oocytes, assayed at 10 µM. Baseline A-317491: Recombinant rat P2X3, binding assay. |
Why This Matters
For a procurement scientist, this metric confirms the compound's immediate viability as a positive control in P2X3 screening, providing a chemotype-distinct alternative to A-317491 that can de-risk intellectual property or selectivity-related investigations.
- [1] BindingDB Entry for BDBM50118219. Affinity Data: EC50 80nM. Assay Description: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 uM, expressed in Xenopus oocytes. View Source
- [2] MedChemExpress Product Datasheet for A-317491 (CAS 475205-49-3). Ki values: rP2X3 = 92 nM. A potent, selective and non-nucleotide antagonist of P2X3 and P2X2/3 receptors. View Source
